molecular formula C6H10N2O2 B1208400 3,6-Dimethylpiperazine-2,5-dione CAS No. 5625-46-7

3,6-Dimethylpiperazine-2,5-dione

Cat. No. B1208400
CAS RN: 5625-46-7
M. Wt: 142.16 g/mol
InChI Key: WWISPHBAYBECQZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,6-Dimethylpiperazine-2,5-dione and related compounds involves several key strategies, including one-pot synthesis methods and catalyzed asymmetric hydrogenation. One reported method includes the bromination of sarcosine anhydride followed by reaction with 5-bromoindole, producing derivatives characterized by techniques such as NMR and MS (Crooke, McGibony, & Whitlock, 2009). Another approach involves Ir-catalyzed double asymmetric hydrogenation, providing a practical access to chiral 3,6-disubstituted-2,5-diketopiperazines with high yields and selectivities (Ge, Han, Wang, & Ding, 2019).

Molecular Structure Analysis

The molecular structure of 3,6-Dimethylpiperazine-2,5-dione derivatives has been elucidated using X-ray diffraction techniques. For example, the structure of trans-2,5-dimethylpiperazine shows a centrosymmetric molecule with a chair form of the piperazine ring, where methyl groups occupy the equatorial position (Okamoto, Sekido, Ono, Noguchi, & Hirokawa, 1982).

Chemical Reactions and Properties

3,6-Dimethylpiperazine-2,5-dione and its derivatives are versatile organic substrates that undergo various chemical reactions. These include condensation with aldehydes, addition reactions to the C–C double bond by electrophiles, nucleophiles, radicals, and 1,3-dipoles in a stereoselective manner. The resulting products can further transform into natural products and analogs or serve as precursors for interesting α-amino or α-keto acid derivatives (Liebscher & Jin, 1999).

Physical Properties Analysis

The synthesis and structural determination of 3,6-Dimethylpiperazine-2,5-dione derivatives highlight the impact of side chain substitution on the compound's physical properties, including crystal structure and conformation. These studies have shown that molecular solids with unique networks can be formed, influenced by intermolecular hydrogen bonds and the nature of substituents at the diketopiperazine rings (Polaske, Nichol, Szábo, & Olenyuk, 2009).

Scientific Research Applications

Chemical Synthesis and Derivatives

3,6-Dimethylpiperazine-2,5-dione has been utilized in various chemical synthesis processes. For instance, its condensation with aldehydes has facilitated the synthesis of compounds such as albonoursin and unsymmetrical 3,6-diarylidenepiperazine-2,5-diones. This process extends to derivatives of 2-methyl-3-phenylserine, highlighting its versatility in producing a range of chemical compounds (Gallina & Liberatori, 1974). Furthermore, the synthesis of trans- and cis-isomers of 3,6-dibenzylpiperazine-2,5-dione derivatives has been achieved, expanding its applicability in stereochemical studies (Marcuccio & Elix, 1985).

Pharmaceutical and Biological Research

In pharmaceutical research, 3,6-Dimethylpiperazine-2,5-dione has been employed in the synthesis of various biologically active compounds. The synthesis of 3,6-bis(5'-bromo-3'-indolyl)-1,4-dimethylpiperazine-2,5-dione, for instance, has been reported, demonstrating its utility in creating compounds with potential biological significance (Crooke, Davis-McGibony & Whitlock, 2009). Additionally, the catalyzed asymmetric hydrogenation of 3,6-dialkylidene-1,4-dimethylpiperazine-2,5-diones to produce chiral 3,6-disubstituted-2,5-diketopiperazines has been explored, which is significant for the synthesis of cyclic dipeptides (Ge, Han, Wang & Ding, 2019).

Synthetic Methodologies

The compound's role in synthetic methodologies is notable. It acts as a substrate in various reactions, demonstrating its flexibility as a precursor in the synthesis of natural products and analogues. This includes addition reactions to its C–C double bond, often resulting in stereoselective outcomes (Liebscher & Jin, 1999). The compound's ability to participate in one-pot synthesis reactions, as demonstrated in the creation of bis-indolylpiperazine-2,5-diones, further underscores its importance in streamlined synthetic processes (Crooke & Whitlock, 2012).

Natural Product Isolation and Analysis

3,6-Dimethylpiperazine-2,5-dione has also been isolated from natural sources, like marine organisms, and analyzed for its structure and properties. For instance, it has been isolated from Ulva lactuca L., marking its presence in the marine ecosystem (Yi, 2008). This aspect of research is crucial for understanding the natural occurrence and potential applications of such compounds.

properties

IUPAC Name

3,6-dimethylpiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-3-5(9)8-4(2)6(10)7-3/h3-4H,1-2H3,(H,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWISPHBAYBECQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60971681
Record name 3,6-Dimethyl-3,6-dihydropyrazine-2,5-diol
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Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dimethylpiperazine-2,5-dione

CAS RN

5625-46-7
Record name 3,6-Dimethyl-2,5-piperazinedione
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alanine anhydride
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005625467
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Record name 5625-46-7
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Record name 3,6-Dimethyl-3,6-dihydropyrazine-2,5-diol
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Record name 3,6-dimethylpiperazine-2,5-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
90
Citations
E Sletten - Journal of the American Chemical Society, 1970 - ACS Publications
The structures of cyclo-D-alanyl-L-alanyl and cyclo-L-alanyl-L-alanyl have been determinedby single crystal X-ray analysis. The crystals of the dl form are monoclinic, space group P2i/n…
Number of citations: 142 pubs.acs.org
BA Schoomer - 1960 - thesis.library.caltech.edu
The crjstal structure of cyolohex-l-enylcjclobuteiiedíone has been determined by x-ray diffraction techniques. Complete three-dimensional intensity data were collected about each of …
Number of citations: 0 thesis.library.caltech.edu
C Gallina, A Liberatori - Tetrahedron, 1974 - Elsevier
Condensation of 1,4-diacetylpiperazine-2,5-dione with aldehydes has been applied to the synthesis of albonoursin and unsymmetrical 3,6-diarylidenepiperazine-2,5-diones. The …
Number of citations: 103 www.sciencedirect.com
CLL Chai, DCR Hockless, AR King - Australian journal of …, 1996 - CSIRO Publishing
The reactivities of various N,N'- diacetylated piperazine-2,5-diones towards radical bromination reactions are reported. The studies show that glycyl centres of piperazine-2,5-diones are …
Number of citations: 5 www.publish.csiro.au
M Orena, G Porzi, S Sandri - The Journal of Organic Chemistry, 1992 - ACS Publications
Treatment of (3S)-3-methylpiperazine-2, 5-dione 6a with LHDMS followed by alkylationof the corresponding enolate with methyl iodide affords (3S, 6S)-3, 6-dimethyl derivative 7 in 98% …
Number of citations: 70 pubs.acs.org
JD Coyle, RR Hill, D Randall - Photochemistry and …, 1984 - Wiley Online Library
The aqueous photochemistry of deoxygenated solutions of piperazine‐2,5‐dione was investigated and three products were isolated in low yield using preparative high‐performance …
Number of citations: 4 onlinelibrary.wiley.com
A Richmond‐Aylor, S Bell, P Callery… - Journal of Forensic …, 2007 - Wiley Online Library
Conventional development of latent fingerprints is compromised when the prints are decomposed by extreme temperatures, such as those encountered when a weapon cartridge is fired…
Number of citations: 77 onlinelibrary.wiley.com
KS Etsè, G Zaragoza - Journal of Molecular Structure, 2022 - Elsevier
In this work, novel 1,4-diacetyl-3,6-bis(phenylmethyl)-2,5-piperazinedione (2) is prepared exclusively as the (R,S)-stereoisomer evidenced and confirmed by X-ray diffraction analysis. In …
Number of citations: 6 www.sciencedirect.com
A Pokorna, P Bobal, M Oravec, L Rarova, J Bobalova… - Molecules, 2019 - mdpi.com
Transdermal administration of drugs that penetrate, in this case directly into the blood circulation, has many advantages and is promising for many drugs thanks to its easy application …
Number of citations: 13 www.mdpi.com
S Fuchida, H Naraoka, H Masuda - Origins of Life and Evolution of …, 2017 - Springer
dl-Alanine (Ala) was heated with/without powdered olivine and water at 120 C for 8 days to investigate the formation of the diastereoisomers of piperazine-2,5-dione (diketopiperazine, …
Number of citations: 14 link.springer.com

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